molecular formula C14H12FN5O2 B8720892 5-((4-Amino-2-fluorophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

5-((4-Amino-2-fluorophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

Cat. No. B8720892
M. Wt: 301.28 g/mol
InChI Key: APXQESYFQQNXFF-UHFFFAOYSA-N
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Patent
US08470837B2

Procedure details

3-Benzyl-5-(2-fluoro-4-nitrophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione (900 mg, 2.1 mmol), palladium hydroxide (20% on carbon, 500 mg) and ammonium formate (500 mg, 7.9 3 mmol, 3.7 eq) were stirred in dioxane (10 mL) at 90° C. for 4 hours. The suspension was filtered and the solid refluxed in DMF (20 mL) for 1 hour then filtered. This was repeated 3 times. The filtrates were combined and evaporated to give 420 mg of title compound as a white solid (65%). 1H NMR (400 MHz, MeOD) δ ppm 3.56 (br. s., 3H) 5.38 (s, 1H) 6.51 (s, 1H) 6.54 (t, J=1.89 Hz, 1H) 7.07 (t, J=8.46 Hz, 1H) 8.17 (s, 1H) [M+H] calc'd for C14H12FN5O2, 302. found, 302.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:13](=[O:14])[C:12]2[C:15]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([N+:28]([O-])=O)=[CH:24][C:23]=3[F:31])=[CH:16][C:17](=[O:20])[N:18]([CH3:19])[C:11]=2[N:10]=[CH:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[NH2:28][C:25]1[CH:26]=[CH:27][C:22]([NH:21][C:15]2[C:12]3[C:13](=[O:14])[NH:8][CH:9]=[N:10][C:11]=3[N:18]([CH3:19])[C:17](=[O:20])[CH:16]=2)=[C:23]([F:31])[CH:24]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC2=C(C1=O)C(=CC(N2C)=O)NC2=C(C=C(C=C2)[N+](=O)[O-])F
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
500 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the solid refluxed in DMF (20 mL) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)NC1=CC(N(C=2N=CNC(C21)=O)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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